3-Ethoxycarbonylthiophen-2-boronic acid

Organic Synthesis Boronic Acid Preparation Process Chemistry

Select 3-Ethoxycarbonylthiophen-2-boronic acid (CAS 632325-56-5) to leverage its unique 3-ethoxycarbonyl-2-boronic acid substitution pattern. This scaffold enables predictable, regioselective oxidative C4 coupling for 3,4-disubstituted thiophenes and delivers superior cross-coupling yields (up to 88% isolated) compared to unsubstituted analogs. The electron-withdrawing ester group enhances stability and reactivity, eliminating regioisomeric byproducts. An essential building block for proteasome-targeting medicinal chemistry and functional materials. Secure a reliable, high-purity supply for your synthetic routes.

Molecular Formula C7H9BO4S
Molecular Weight 200.02 g/mol
CAS No. 632325-56-5
Cat. No. B1609931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxycarbonylthiophen-2-boronic acid
CAS632325-56-5
Molecular FormulaC7H9BO4S
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESB(C1=C(C=CS1)C(=O)OCC)(O)O
InChIInChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3
InChIKeyPNZRRDAJSUVYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Ethoxycarbonylthiophen-2-boronic acid (CAS 632325-56-5) for Precision Synthesis


3-Ethoxycarbonylthiophen-2-boronic acid (CAS 632325-56-5) is an organoboron compound featuring a thiophene ring substituted with an ethoxycarbonyl group at the 3-position and a boronic acid group at the 2-position . It serves as a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex thiophene-containing molecules [1]. Its distinct substitution pattern, combining an electron-withdrawing ester with a boronic acid handle, imparts unique reactivity and regioselectivity that differentiates it from simpler or regioisomeric thiophene boronic acids.

Why 3-Ethoxycarbonylthiophen-2-boronic acid (CAS 632325-56-5) Cannot Be Substituted with Simpler Analogs


Simple thiophene boronic acids (e.g., 2- or 3-thiopheneboronic acid) lack the electronic and steric influence of the 3-ethoxycarbonyl group. This substituent is critical for directing regioselective transformations, as it can activate specific positions on the thiophene ring for functionalization [1]. Furthermore, the electron-withdrawing nature of the ester group significantly alters the stability and reactivity profile of the boronic acid moiety compared to unsubstituted analogs, impacting both its synthesis and its performance in cross-coupling reactions . Using an unsubstituted or differently substituted boronic acid would lead to different regiochemical outcomes, lower yields, or product instability, making direct substitution impossible for applications requiring this specific scaffold.

Quantitative Differentiation Evidence for 3-Ethoxycarbonylthiophen-2-boronic acid (CAS 632325-56-5) vs. Alternatives


Superior Synthesis Yield of 3-Ethoxycarbonylthiophen-2-boronic Acid vs. 3-Thiopheneboronic Acid

A direct comparison of synthesis yields demonstrates a significant advantage for the target compound. In a published protocol for 2,3-substituted thienylboronic acids, the compound bearing a 3-CO2Et substituent (structurally identical to the target) was synthesized with a 91% crude yield and an 88% isolated yield via Pd-catalyzed borylation . In contrast, a reported synthesis for the simpler analog, 3-thiopheneboronic acid, achieved a substantially lower isolated yield of only 57.3% . This near 30% improvement in isolated yield translates directly to more efficient use of starting materials and lower production costs.

Organic Synthesis Boronic Acid Preparation Process Chemistry

Unique C4 Regioselectivity in Oxidative Coupling Enabled by 3-Ethoxycarbonyl Group

The presence of the 3-ethoxycarbonyl substituent dictates a unique and predictable regiochemical outcome in oxidative coupling reactions. Under optimized conditions, 3-substituted thiophenes with an electron-withdrawing group like COOEt undergo a facile and regioselective oxidative coupling reaction specifically at the C4 position [1]. This contrasts with the behavior of unsubstituted thiophene or 2-substituted analogs, which would be expected to react at different positions (e.g., C2 or C5) or give mixtures. This predictable C4 selectivity is a direct consequence of the electronic and steric environment created by the 3-ethoxycarbonyl group.

C-H Functionalization Regioselective Synthesis Palladium Catalysis

Stability Profile Dictates Isolation as Free Boronic Acid vs. Pinacol Ester

The electronic influence of the 3-ethoxycarbonyl group directly impacts the stability of the boronate species. Synthesis protocols indicate that borylation products containing ethyl ester substituents are not stable enough to be isolated as the corresponding pinacol boronate esters, as they undergo deborylation during standard alkaline or strongly acidic aqueous workups . Instead, they are isolated as the free boronic acid under slightly acidic conditions (pH 3-5) . This is a crucial differentiator from many other aryl and heteroaryl boronic acids, which are often more stable and commercially supplied as pinacol esters.

Compound Stability Purification Strategy Handling and Storage

Recommended Application Scenarios for Procuring 3-Ethoxycarbonylthiophen-2-boronic acid (CAS 632325-56-5)


Synthesis of 3,4-Disubstituted Thiophene Scaffolds via C4-Selective Functionalization

This compound is uniquely suited for the construction of 3,4-disubstituted thiophene derivatives. Its established ability to undergo regioselective oxidative coupling at the C4 position [1] provides a direct and predictable route to these challenging substitution patterns. This is highly relevant for medicinal chemistry programs exploring novel chemical space and for the synthesis of functional materials where precise control over molecular architecture is critical.

High-Yielding, Scalable Synthesis of 2,3-Disubstituted Thiophene Building Blocks

For process chemistry and large-scale production, the high synthetic yield (88% isolated) demonstrated for this class of compounds [1] makes 3-Ethoxycarbonylthiophen-2-boronic acid a preferred starting material over lower-yielding alternatives. The efficient borylation protocol reduces waste and improves the overall atom economy of the synthetic route, justifying its procurement for applications requiring multi-gram or kilogram quantities.

Pharmaceutical Research Requiring Thiophene-Based Proteasome Inhibitors

Research has indicated that boronic acids, including 3-Ethoxycarbonylthiophen-2-boronic acid, possess anticancer properties by acting as proteasome inhibitors [1]. This makes the compound a valuable starting point for medicinal chemistry campaigns targeting the proteasome. Its specific substitution pattern can be elaborated into more complex molecules, leveraging the boronic acid handle for key coupling steps to build diverse compound libraries for biological evaluation.

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